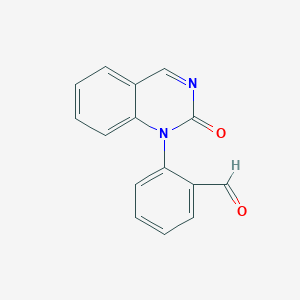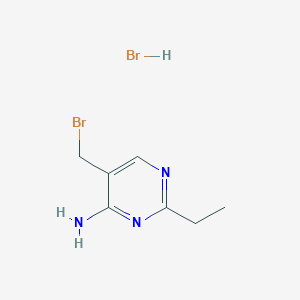
2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of a formyl group at the 2-position of the phenyl ring and a quinazoline-2(1H)-one moiety makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be achieved through several methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method utilizes (2-formylphenyl)boronic acids and guanidines under relatively mild conditions with copper(I) iodide (CuI) as a catalyst and methanol as the solvent . The reaction proceeds efficiently to form the desired quinazoline derivative.
Analyse Chemischer Reaktionen
2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as CuI for coupling reactions .
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The formyl group and quinazoline moiety allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways and targets depend on the derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde include other quinazoline derivatives such as:
2-Aminoquinazoline: Known for its role in kinase inhibition and pharmaceutical development.
4-Quinazolinone: Used in the synthesis of various bioactive molecules.
6,7-Dimethoxyquinazoline: Studied for its potential anticancer properties.
What sets this compound apart is the presence of the formyl group, which provides unique reactivity and potential for further functionalization .
Eigenschaften
IUPAC Name |
2-(2-oxoquinazolin-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-12-6-2-4-8-14(12)17-13-7-3-1-5-11(13)9-16-15(17)19/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPZMREUKIYFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2C3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)


